Product packaging for 1,4-Dichlorophthalazin-6-amine(Cat. No.:)

1,4-Dichlorophthalazin-6-amine

Cat. No.: B8809749
M. Wt: 214.05 g/mol
InChI Key: HDLDBXZLADTXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Phthalazine (B143731) Heterocycles as Privileged Scaffolds in Medicinal Chemistry

Phthalazine, also known as benzo[d]pyridazine or 2,3-diazanaphthalene, is a bicyclic aromatic heterocycle. researchgate.net While relatively rare in natural products, synthetic phthalazine derivatives have garnered immense attention in drug discovery. researchgate.net They are considered "privileged scaffolds" because their core structure can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netresearchgate.net

The versatility of the phthalazine nucleus allows for the development of drugs with diverse therapeutic applications. sci-hub.senih.gov Research has consistently shown that molecules containing this scaffold can exhibit activities such as:

Anticancer researchgate.netresearchgate.net

Antihypertensive researchgate.netsci-hub.se

Anti-inflammatory researchgate.netsci-hub.se

Antimicrobial researchgate.net

Antidiabetic sci-hub.se

Antidepressant sci-hub.se

Antithrombotic researchgate.net

Furthermore, phthalazine-containing compounds have been identified as potent inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), phosphodiesterases (PDE), and aldose reductase (AR). researchgate.netsci-hub.se The clinical success of drugs like Olaparib, a PARP inhibitor for cancer treatment, and Azelastine, an antihistamine, underscores the therapeutic potential of the phthalazine core. researchgate.net This proven track record solidifies the status of phthalazines as a remarkable and flexible lead structure in the design and synthesis of new medicinal agents. researchgate.netnih.gov

Contextual Overview of Dichlorophthalazine Derivatives in Research

Within the broader family of phthalazines, dichlorophthalazine derivatives serve as crucial synthetic intermediates. The presence of chlorine atoms, particularly at the 1 and 4 positions, activates the phthalazine ring for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, enabling the creation of large libraries of novel compounds for biological screening. uminho.pt

For instance, 1,4-dichlorophthalazine (B42487) can be readily synthesized and subsequently reacted with various nucleophiles to create new derivatives. uminho.ptaelsindia.com Research has explored the use of dichlorophthalazine derivatives in the development of catalysts and as precursors for compounds with potential anticonvulsant and antibacterial activities. aelsindia.comhilarispublisher.comresearchgate.net The reactivity of the chloro-substituents provides a facile route to modify the core structure, making dichlorophthalazines valuable building blocks in the synthesis of complex molecules with desired pharmacological profiles. researchgate.net The strategic placement of an amine group, as seen in 1,4-Dichlorophthalazin-6-amine, adds another layer of functionality, offering a site for further chemical modification or for direct interaction with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N3 B8809749 1,4-Dichlorophthalazin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

1,4-dichlorophthalazin-6-amine

InChI

InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)8(10)13-12-7/h1-3H,11H2

InChI Key

HDLDBXZLADTXNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,4 Dichlorophthalazin 6 Amine and Analogous Dichlorophthalazines

Established Synthetic Routes to Substituted Phthalazine (B143731) Systems

Conventional methods for the synthesis of dichlorophthalazine derivatives typically involve the initial construction of the phthalazinone ring system followed by strategic chlorination. These multi-step sequences are well-established and allow for the introduction of substituents on the benzene (B151609) ring portion of the molecule at an early stage.

Conventional Multistep Synthesis Approaches

A common and long-standing route to substituted phthalazines begins with a substituted phthalic acid or anhydride (B1165640). For the synthesis of a 6-amino substituted phthalazine, a typical starting material would be a nitrophthalic acid, such as 3-nitrophthalic acid. The synthesis of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) provides a well-documented example of this approach. The process involves the condensation of 3-nitrophthalic acid with hydrazine (B178648) to form 3-nitrophthalhydrazide. fscj.edupbworks.com This reaction is often carried out in a high-boiling solvent like triethylene glycol to drive the dehydration to completion. fscj.edu

The subsequent and crucial step is the reduction of the nitro group to an amine. This is commonly achieved using a reducing agent like sodium dithionite (B78146) (sodium hydrosulfite) in a basic solution to yield the aminophthalhydrazide. fscj.edu The resulting aminophthalazinone can then be subjected to chlorination to yield the desired dichlorophthalazin-amine.

A general representation of this synthetic pathway is outlined below:

Scheme 1: General route from nitrophthalic acid to aminophthalazinone

StepReactantsReagents/ConditionsProduct
13-Nitrophthalic acid, HydrazineTriethylene glycol, Heat3-Nitrophthalhydrazide
23-NitrophthalhydrazideSodium dithionite, NaOH (aq), Heat5-Amino-2,3-dihydrophthalazine-1,4-dione (Luminol)

This table is a generalized representation based on the synthesis of luminol and may require optimization for specific 6-amino substitution patterns.

Strategic Chlorination Methods for Phthalazinone Derivatives

The conversion of a phthalazinone or a dihydrophthalazinedione to the corresponding dichlorophthalazine is a key transformation. The most frequently employed reagent for this chlorination is phosphorus oxychloride (POCl₃), often used in excess and sometimes with a co-solvent or under reflux conditions. chemicalbook.com For instance, the synthesis of 1,4-dichlorophthalazine (B42487) itself is achieved by treating 2,3-dihydrophthalazine-1,4-dione with phosphorus oxychloride. mnstate.edu

This chlorination step can be applied to substituted phthalazinones, including those with an amino group, although protection of the amino group may be necessary in some cases to prevent undesired side reactions. The reaction of a 6-aminophthalazin-1(2H)-one with POCl₃ would be the final step to furnish 1,4-dichloro-6-aminophthalazine. The conditions for such a reaction would need to be carefully controlled to ensure high yield and selectivity.

Table 1: Examples of Chlorination of Phthalazinone Derivatives

Starting MaterialChlorinating AgentConditionsProductYieldReference
2,3-Dihydrophthalazine-1,4-dionePOCl₃Reflux, 4h1,4-Dichlorophthalazine- mnstate.edu
7-Chloro-4-(4-methoxyphenyl)-2H-phthalazin-1-onePOCl₃-1,7-Dichloro-4-(4-methoxyphenyl)phthalazine- google.com
PhthalazinonePOCl₃Reflux1-Chlorophthalazine- chemicalbook.com

Advanced and Novel Synthetic Protocols for Phthalazine Functionalization

To overcome the limitations of classical multi-step syntheses, such as harsh reaction conditions and limited functional group tolerance, a variety of advanced synthetic methods have been developed. These include palladium-catalyzed reactions and microwave-assisted synthesis, which offer greater efficiency and versatility in the preparation of functionalized dichlorophthalazines.

Palladium-Catalyzed Amination Reactions on Phthalazine Cores

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds. This methodology can be applied to the synthesis of aminophthalazines by reacting a chlorophthalazine with an amine in the presence of a palladium catalyst and a suitable ligand.

For example, the amination of 4-bromophthalazinones with various alkyl and aryl amines has been successfully demonstrated. Similarly, the palladium-catalyzed coupling of ammonia (B1221849) or its surrogates with aryl chlorides provides a direct route to primary arylamines. byjus.com This approach could be envisioned for the synthesis of 1,4-dichlorophthalazin-6-amine from a corresponding halogenated precursor. The choice of ligand is crucial for the success of these reactions, with biarylphosphine ligands often being employed. pbworks.combyjus.com

Table 2: Examples of Palladium-Catalyzed Amination of Halo-azines

Aryl HalideAmineCatalyst/LigandBaseSolventConditionsYieldReference
4-BromophthalazinoneVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene100 °CGood
4-ChloroazaindoleMorpholine (B109124)P1 (precatalyst) / L1LiHMDSTHF50 °CHigh mit.edu
2,8-DichloroquinolineAdamantane-containing aminesPd(dba)₂ / BINAP or DavePhostBuONaDioxaneRefluxModerate to Good mdpi.com

Microwave-Assisted Synthesis in Dichlorophthalazine Chemistry

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry approach that can dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.orgorganic-chemistry.org The application of microwave irradiation has been reported for various steps in the synthesis and functionalization of phthalazine derivatives.

For instance, a microwave-assisted Suzuki-coupling of 1-arylamino-4-chlorophthalazine with boronic acids has been shown to proceed efficiently, furnishing the coupled products in just one hour at 100°C. nih.gov This demonstrates the potential of microwave heating to accelerate palladium-catalyzed reactions on the phthalazine scaffold. Furthermore, microwave-assisted amination of aryl halides, sometimes even without a transition-metal catalyst, has been reported, offering a rapid and efficient route to arylamines. organic-chemistry.orgrsc.org This technology could be applied to the synthesis of this compound and its derivatives, potentially offering a more sustainable and time-efficient alternative to conventional heating methods.

Table 3: Microwave-Assisted Reactions in Heterocyclic Synthesis

Reaction TypeReactantsConditionsTimeYieldReference
Suzuki Coupling1-Arylamino-4-chlorophthalazine, Phenylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O, 100°C, MW1hModerate nih.gov
AminationHalopyridines, Nitrogen nucleophilesCu-catalysed, Solvent- and ligand-free, MW-Good rsc.org
AminationElectron-rich aryl halides, Various aminesCatalyst-free, KOtBu, DMSO, MWMinutesHigh organic-chemistry.org

Condensation Reactions for Phthalazine Derivative Formation

The direct reaction of 1,4-dichlorophthalazine with nucleophiles is a common method for introducing a variety of substituents. Condensation with amines, for example, can lead to the formation of aminophthalazine derivatives. A Chinese patent describes the reaction of 1,4-dichlorophthalazine with a piperidine (B6355638) derivative in the presence of an inorganic base to form a key intermediate in the synthesis of Taladegib. wikipedia.org

The reaction of 1,4-dichlorophthalazine with hydrazine hydrate (B1144303) can also be used to introduce a hydrazinyl group, which can then be further elaborated into other heterocyclic systems. nih.gov The reactivity of the two chlorine atoms in 1,4-dichlorophthalazine can sometimes be differentiated, allowing for sequential substitution. For example, reaction with one equivalent of an aniline (B41778) at reflux can lead to the mono-substituted product, 1-anilino-4-chlorophthalazine. nih.gov

Table 4: Condensation Reactions involving 1,4-Dichlorophthalazine

NucleophileBase/SolventProductReference
Piperidine derivativeInorganic base / N-methylpyrrolidoneN-substituted 1-chlorophthalazine wikipedia.org
p-AnisidineEthanol (B145695)1-Chloro-4-(4-methoxyphenylamino)phthalazine nih.gov
Thiosemicarbazide (B42300)DMF1,4-Bis(thiosemicarbazido)phthalazine chegg.com

Applications of Flow Chemistry in Phthalazine Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful alternative to traditional batch methods for the synthesis of heterocyclic compounds. mdpi.com This technology offers significant advantages, including enhanced control over reaction parameters like temperature and pressure, improved safety when handling hazardous reagents, greater efficiency, and simplified scalability from laboratory to industrial production. mdpi.com

While specific examples detailing the synthesis of this compound using flow chemistry are not prevalent in the literature, the principles have been successfully applied to the synthesis of related heterocyclic systems, demonstrating its potential. For instance, continuous-flow processes have been developed for the synthesis of various pyrazole (B372694) and indole (B1671886) derivatives. mdpi.comrsc.org One notable application involved the synthesis of an indole-containing herbicide, where sequential reactions, including condensation with hydrazine, were performed in a flow system. Another example is the synthesis of rufinamide (B1680269) precursors under flow conditions. The modular nature of flow systems allows for "reaction telescoping," where multiple synthetic steps are performed consecutively without isolating intermediates, which is highly advantageous for complex syntheses like that of substituted phthalazines.

Table 1: Advantages of Flow Chemistry in Heterocyclic Synthesis

FeatureBenefitReference
Enhanced Control Precise management of temperature, pressure, and reaction time. mdpi.com
Improved Safety Better handling of exothermic and hazardous reactions. mdpi.com
Scalability Facilitates easier transition from lab-scale to industrial production. mdpi.com
Efficiency Can significantly reduce reaction times and improve yields. mdpi.com
Reaction Telescoping Multiple reaction steps can be performed sequentially without intermediate isolation.

Precursor and Intermediate Synthesis for Dichlorophthalazine-6-amine Development

The construction of this compound relies on the careful synthesis of key precursors and intermediates. The process typically involves forming the phthalazinone ring system, followed by chlorination. The strategic placement of the 6-amine group often requires starting with a precursor that has a functional group, such as a nitro group, at the corresponding position, which can later be converted to the desired amine.

A common and established route to obtaining 1,4-dichlorophthalazine intermediates starts with phthalic anhydride or its substituted derivatives. derpharmachemica.comnih.gov The general sequence is as follows:

Formation of the Phthalazinone Ring: Phthalic anhydride is reacted with hydrazine hydrate (N₂H₄·H₂O), typically in a solvent like ethanol or acetic acid, to form 2,3-dihydrophthalazine-1,4-dione. derpharmachemica.comnih.govekb.eg

Chlorination: The resulting dione (B5365651) is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), under reflux conditions. derpharmachemica.comnih.govekb.eg This step converts the dione into the highly reactive 1,4-dichlorophthalazine. The POCl₃ acts as both a dehydrating and chlorinating agent. nih.govnih.govuni-stuttgart.de

This two-step process is a cornerstone in phthalazine chemistry. For example, studies have detailed the refluxing of 2,3-dihydrophthalazine-1,4-dione with POCl₃ for several hours, followed by neutralization and extraction, to yield 1,4-dichlorophthalazine in good yields. derpharmachemica.com The resulting dichlorinated intermediate is a versatile substrate for further functionalization, as the chlorine atoms can be readily displaced by various nucleophiles to create a diverse range of substituted phthalazines. nih.gov

Table 2: General Synthesis of 1,4-Dichlorophthalazine

StepReactantsReagents/ConditionsProductReference
1Phthalic AnhydrideHydrazine Hydrate, Ethanol or Acetic Acid2,3-Dihydrophthalazine-1,4-dione derpharmachemica.comekb.eg
22,3-Dihydrophthalazine-1,4-dionePhosphorus Oxychloride (POCl₃), Reflux1,4-Dichlorophthalazine derpharmachemica.comnih.govekb.eg

Dichlorophthalic anhydrides, such as 4,5-dichlorophthalic anhydride, are important precursors that can be used to build the phthalazine core with pre-installed chlorine substituents. The reactivity of these anhydrides is characterized by their susceptibility to nucleophilic attack. smolecule.commdpi.com

Research has shown that 4,5-dichlorophthalic anhydride readily reacts with various nucleophiles, including amines and thiosemicarbazide. mdpi.comresearchgate.net The reaction typically proceeds via the opening of the anhydride ring to form a carboxylic acid derivative. smolecule.commdpi.com For instance, when 4,5-dichlorophthalic anhydride is treated with thiosemicarbazide in boiling glacial acetic acid, the anhydride ring opens to yield 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com This intermediate contains the necessary components for subsequent cyclization to form a heterocyclic ring system.

Similarly, reactions with various amines lead to the formation of phthalimide (B116566) or dicarboxylic acid products. mdpi.com This reactivity is fundamental, as it allows for the introduction of different side chains and functional groups that are essential for building complex molecules. The resulting products from these ring-opening reactions can then be cyclized in subsequent steps to form the desired phthalazine or related heterocyclic structures.

Chemical Reactivity and Transformation Pathways of 1,4 Dichlorophthalazin 6 Amine

Nucleophilic Substitution Reactions on the Dichlorophthalazine Core

The phthalazine (B143731) ring system is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic characteristic significantly activates the chlorine atoms at positions C1 and C4 towards nucleophilic aromatic substitution (SNAr). thermofishersci.in This reactivity allows for the displacement of the chloro groups by a wide range of nucleophiles, a key strategy in the synthesis of diverse phthalazine derivatives. longdom.org

Reactivity and Selectivity of Chlorine Substituents

In 1,4-dichlorophthalazine (B42487) derivatives, the two chlorine atoms exhibit different levels of reactivity towards nucleophiles. Generally, the chlorine atom at the C1 position is more susceptible to substitution than the one at C4. This selectivity is attributed to the electronic influence of the adjacent ring nitrogen at position 2, which provides greater stabilization to the Meisenheimer intermediate formed during the attack at C1. thermofishersci.in

However, the presence of the amino group at the C6 position on the fused benzene (B151609) ring can modulate this reactivity. As an electron-donating group, the amino group increases the electron density of the entire ring system. Despite this, the chlorine atoms remain sufficiently activated for substitution. Studies on related 1,4-dichlorophthalazines show that sequential and selective substitution is feasible. For instance, reaction with an amine often leads to the mono-substituted adduct, where one chlorine is replaced. longdom.orgresearchgate.net Subsequent reaction with a different nucleophile can then displace the second chlorine, allowing for the synthesis of asymmetrically substituted phthalazines. researchgate.netthieme-connect.de The precise control of reaction conditions, such as temperature and stoichiometry of the nucleophile, is crucial for achieving selective mono-substitution over di-substitution. thieme-connect.de

Table 1: Nucleophilic Substitution Reactions

Reaction TypeNucleophileTypical ProductReference
AminationPrimary/Secondary Amines (e.g., piperidine (B6355638), aniline)1-Amino-4-chloro-6-aminophthalazine derivatives longdom.orgresearchgate.netacs.org
AlkoxylationAlkoxides (e.g., NaOMe)1-Alkoxy-4-chloro-6-aminophthalazine derivatives thieme-connect.de
HydrolysisWater/Acid4-Chloro-6-amino-phthalazin-1(2H)-one acs.org
ThiolationThiols1-Thio-4-chloro-6-aminophthalazine derivatives tandfonline.com
Azide (B81097) SubstitutionSodium Azide (NaN₃)1-Azido-4-chloro-6-aminophthalazine derivatives capes.gov.brderpharmachemica.com

Reactivity and Derivatization of the Amino Group

The amino group at the C6 position is a key functional handle for further derivatization. As a nucleophile, it can readily react with various electrophiles. byjus.com This allows for the introduction of a wide array of functional groups, modifying the molecule's properties.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy to protect the amino group or to introduce specific structural motifs. byjus.com

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: While direct alkylation can be challenging to control and may lead to mixtures of primary, secondary, and tertiary amines, it is possible under specific conditions. byjus.com

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively.

These derivatization reactions are crucial for building more complex molecules and for modulating the biological activity of the phthalazine scaffold. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are specifically designed to label primary and secondary amines, forming stable and highly fluorescent derivatives, which is a technique applicable for analytical purposes. nih.gov

Electrophilic Aromatic Substitution on the Phthalazine Ring System

Electrophilic aromatic substitution (EAS) on the 1,4-Dichlorophthalazin-6-amine scaffold is a complex process governed by the competing electronic effects of the substituents. numberanalytics.com The phthalazine core itself is highly electron-deficient and thus strongly deactivated towards electrophilic attack. thermofishersci.in Furthermore, the two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. reb.rw

Conversely, the amino group at C6 is a powerful activating and ortho, para-directing group. byjus.comreb.rw This strong activation by the -NH2 group can overcome the deactivation of the ring system to a certain extent, enabling electrophilic substitution to occur. The directing effect of the amino group channels incoming electrophiles to the positions ortho and para to it. In this specific molecule, the para position is occupied by the C1-chloro substituent. Therefore, electrophilic attack is most likely to occur at the positions ortho to the amino group, which are C5 and C7.

The high reactivity of aromatic amines can sometimes lead to multiple substitutions. byjus.com To achieve mono-substitution, the activating effect of the amino group can be moderated by converting it into an amide (e.g., acetamide) before carrying out the electrophilic substitution. The amide group is still an ortho, para-director but is less activating than the free amino group. The amino group can be regenerated later by hydrolysis. byjus.com

Table 2: Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting InfluenceReference
-NH₂C6Activating (Resonance)Ortho, Para (to C5, C7) byjus.comreb.rw
-ClC1, C4Deactivating (Inductive)Ortho, Para reb.rw
Ring NitrogensN2, N3Deactivating (Inductive)Meta (to N2: C5, C8; to N3: C4a, C8a) thermofishersci.in

Cyclization and Annulation Reactions Involving Dichlorophthalazine Derivatives

The presence of two reactive chlorine atoms makes 1,4-dichlorophthalazine derivatives excellent substrates for building fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve reacting the dichlorophthalazine with a bifunctional nucleophile, where both nucleophilic centers displace the two chlorine atoms to form a new ring.

For example, reacting 1,4-dichlorophthalazine with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1-chloro-4-hydrazinylphthalazine. tandfonline.comisca.me This intermediate can then be cyclized with various reagents, such as carboxylic acids or their derivatives, to form fused triazolo[3,4-a]phthalazine systems. isca.mesdiarticle3.com Similarly, reaction with sodium azide followed by cyclization can yield tetrazolo[5,1-a]phthalazine (B18776) derivatives. capes.gov.br These fused systems are of significant interest in medicinal chemistry. sdiarticle3.com

Annulation, the formation of a new ring onto an existing one, can also be achieved. The Robinson annulation, which combines a Michael reaction with an intramolecular aldol (B89426) condensation, is a classic example of ring-forming sequences, although its direct application here would depend on suitable derivatization of the starting material. thieme-connect.de More direct methods involve palladium-catalyzed [4+1] annulation reactions to synthesize pyrrole (B145914) rings fused to other systems. unito.it Such strategies could potentially be adapted for dichlorophthalazine derivatives to create novel, complex polycyclic structures.

Functional Group Interconversions on the this compound Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another. google.com On the this compound scaffold, all three functional groups—the two chlorines and the amine—can be subjected to FGI.

The substitution of the chlorine atoms, as detailed in Section 3.1, is a primary example of FGI. Beyond simple substitution, the chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions. For instance, after a selective nucleophilic substitution at C1, the remaining chlorine at C4 can be used in Suzuki-type cross-coupling reactions with boronic acids to introduce aryl or heteroaryl groups. researchgate.netthieme-connect.de

The amino group at C6 offers numerous possibilities for FGI. A key transformation is its conversion into a diazonium salt by treatment with nitrous acid (diazotization). While diazonium salts of heterocyclic amines can be unstable, they are valuable intermediates. They can be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. This pathway dramatically expands the range of accessible derivatives from the parent amine.

Furthermore, the amino group can be converted to a nitro group via oxidation, or other nitrogen-containing functionalities, although these transformations may require specific and mild conditions to avoid side reactions on the sensitive heterocyclic core. google.com

Computational Chemistry and Theoretical Investigations of 1,4 Dichlorophthalazin 6 Amine

Quantum Chemical Calculations for Structural and Electronic Properties

The initial step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. faccts.de This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. ajol.info For 1,4-Dichlorophthalazin-6-amine, this would be performed using a selected level of theory, such as DFT with the B3LYP functional and a basis set like 6-31G(d,p). ajol.infosciepub.com The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. faccts.de

Conformational analysis is a crucial part of this process, especially concerning the rotation around single bonds, such as the bond connecting the amine group to the phthalazine (B143731) ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated to identify the most stable (lowest energy) and least stable (highest energy) conformers. researchgate.netirjweb.com For phthalazine derivatives, the orientation of substituents can significantly influence their interaction with biological targets. researchgate.net Studies on related heterocyclic systems show that the planarity and rotational freedom of substituents are key determinants of biological activity. researchgate.net

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound (Note: The following values are illustrative examples of parameters that would be determined in a typical DFT calculation and are not based on published experimental or computational data for this specific molecule.)

Structural ParameterDescriptionHypothetical Value
Bond Length (C-Cl)Distance between a carbon atom on the phthalazine ring and a chlorine atom.1.74 Å
Bond Length (C-Namine)Distance between the C6 carbon of the ring and the nitrogen of the amine group.1.38 Å
Bond Angle (Cl-C-C)Angle formed by a chlorine atom and two adjacent carbon atoms in the ring.119.5°
Dihedral Angle (C-C-N-H)Torsional angle defining the orientation of the amine group relative to the ring.0° or 180° (planar)

Once the optimized geometry is obtained, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. researchgate.net These orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netyoutube.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. uni-muenchen.de This analysis helps characterize the charge transfer that can occur within the molecule. youtube.com

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical and serve to illustrate the output of a typical HOMO-LUMO analysis.)

ParameterDescriptionHypothetical Energy Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO (ELUMO - EHOMO)4.7 eV

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. sbq.org.br It is calculated to understand how a molecule will interact with other charged species, making it invaluable for predicting intermolecular interactions and identifying potential sites for electrophilic and nucleophilic attack. sbq.org.brresearchgate.net

In an MEP map, regions of negative potential (typically colored red) correspond to areas of electron richness and are likely sites for electrophilic attack. nanobioletters.com For this compound, these would be expected around the electronegative nitrogen atoms of the phthalazine core and the lone pair of the amine group. Regions of positive potential (blue) are electron-deficient and are susceptible to nucleophilic attack, likely found around the hydrogen atoms of the amine group. nanobioletters.com Zero potential regions are shown in green. nanobioletters.com The MEP map provides a guide to assessing the molecule's reactivity towards charged reactants. sbq.org.br

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalazine Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. inventi.in This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. inventi.in

Numerous QSAR studies have been conducted on phthalazine derivatives to develop predictive models for a range of biological activities, including anticancer, antihypertensive, and anti-inflammatory effects. frontiersin.orgdntb.gov.uajapsonline.com These studies typically involve a dataset of phthalazine compounds with known activities, which is divided into a training set to build the model and a test set to validate its predictive power. sciepub.comresearchgate.net

Commonly used methods include 2D-QSAR, which employs statistical techniques like Multiple Linear Regression (MLR), and 3D-QSAR, which uses methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.orgresearchgate.net These models correlate the biological activity with various calculated molecular descriptors. The statistical robustness of a QSAR model is assessed by several parameters, including the correlation coefficient (R²), the leave-one-out cross-validated coefficient (q² or Q²), and the predictive ability on the external test set (pred_r²). frontiersin.orgresearchgate.net A statistically significant model can then be used to design novel, more potent phthalazine derivatives. researchgate.net

Table 3: Examples of Statistical Results from QSAR Models for Phthalazine Derivatives

Target/ActivityQSAR Methodq² (Q²)pred_r²Source
Alpha-1D Antagonists2D-QSAR (MLR)0.86390.78390.8621 frontiersin.org
Alpha-1D Antagonists3D-QSAR (kNN-MFA)-0.60530.8621 frontiersin.org
VEGFR-2 Inhibitors3D-QSAR (CoMFA)0.9410.623- japsonline.com
VEGFR-2 Inhibitors3D-QSAR (CoMSIA)0.9770.615- japsonline.com
EGFR Inhibitors3D-QSAR (CoMFA)0.9640.7360.826 researchgate.net
EGFR Inhibitors3D-QSAR (CoMSIA)0.9760.8060.792 researchgate.net

The success of a QSAR model is highly dependent on the choice of molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For phthalazine derivatives, QSAR studies have identified several key types of descriptors that influence biological activity. frontiersin.org

3D Descriptors (CoMFA/CoMSIA): These include steric fields (related to molecular shape and size) and electrostatic fields (related to charge distribution). frontiersin.org Hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also commonly used in CoMSIA. japsonline.com Studies on phthalazine derivatives have shown that steric and hydrophobic descriptors often play a crucial role in determining potency. frontiersin.org

2D and Quantum-Chemical Descriptors: These can include topological indices, molecular flexibility, complexity, and quantum-chemical parameters like HOMO and LUMO energies, dipole moment, and polar surface area (TPSA). sciepub.cominventi.indntb.gov.ua For example, a model for cytotoxic activity found that descriptors for partial positive surface area, potential energy, LUMO energy, and the partition coefficient (XlogP) were significant. sciepub.com

Feature selection is a critical process where the most relevant descriptors are chosen from a large pool to build a stable and predictive model. sciepub.com This helps to avoid overfitting and ensures that the resulting QSAR equation is statistically significant and interpretable from a medicinal chemistry perspective.

Development of Predictive Models for Molecular Activity

Molecular Docking and Dynamics Simulations for Phthalazine-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as a phthalazine derivative, and a biological target, typically a protein. These methods are instrumental in elucidating the binding modes and assessing the stability of the resulting complex, which are crucial for inhibitor design. nih.govrsc.orgjove.com A primary target for many phthalazine-based inhibitors is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. rsc.orgekb.egrsc.orgcornell.edu

Molecular docking studies on various phthalazine derivatives have consistently identified key interactions within the ATP-binding site of protein kinases like VEGFR-2. nih.govrsc.orgacs.org The phthalazine core often serves as a scaffold that orients various substituents to interact with specific regions of the binding pocket. ekb.egrsc.org

For instance, in the context of VEGFR-2 inhibition, the design of phthalazine derivatives often incorporates several key pharmacophoric features. nih.govmdpi.comtandfonline.comresearchgate.net These include a flat heteroaromatic ring system (the phthalazine core) that occupies the hinge region of the kinase, a spacer moiety, a hydrogen bond donor-acceptor pair to interact with key amino acid residues like Glutamic acid (Glu) and Aspartic acid (Asp) in the DFG (Asp-Phe-Gly) motif, and a hydrophobic tail that fits into an allosteric pocket. nih.govekb.egtandfonline.com

Docking studies reveal that the phthalazine ring can form crucial hydrogen bonds with hinge region residues, such as Cys919 in VEGFR-2. nih.govrsc.org Substituents on the phthalazine scaffold are designed to form additional interactions. For example, urea (B33335) or amide moieties are often included to form hydrogen bonds with the key amino acids Glu885 and Asp1046, which are vital for stabilizing the inhibitor in its binding site. ekb.eg The nature and substitution pattern of terminal aryl groups are also critical, as they occupy a hydrophobic pocket, and modifications here can significantly impact binding affinity and selectivity. nih.gov

A hypothetical binding mode for this compound within a kinase active site, such as VEGFR-2, would likely involve the phthalazine core interacting with the hinge region. The 6-amine group could potentially act as a hydrogen bond donor, while the dichloro substitutions at the 1 and 4 positions would influence the electronic properties and steric fit of the molecule within the binding pocket.

Table 1: Representative Ligand-Protein Interactions for Phthalazine Derivatives with VEGFR-2

Phthalazine DerivativeKey Interacting Residues (VEGFR-2)Type of InteractionReference
Sorafenib (Reference)Cys919, Glu885, Asp1046Hydrogen Bonds, Hydrophobic Interactions ajchem-b.comrsc.org
Compound 2g (a hydrazide derivative)Cys919, Glu885, Asp1046Hydrogen Bonds nih.gov
Compound 4a (a urea derivative)Cys919, Glu885, Asp1046Hydrogen Bonds nih.gov
Compound 4b (a pyrimidinone derivative)Cys919, Glu885, Asp1046Hydrogen Bonds rsc.org
Compound 7c (a phthalazinedione derivative)Glu883, Asp1044, Cys917Hydrogen Bonds acs.org

This table is generated based on findings from multiple studies on different phthalazine derivatives to illustrate common interaction patterns.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govdntb.gov.uaresearchgate.net These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help validate the docking poses.

The RMSF of individual amino acid residues reveals the flexibility of different parts of the protein. Lower RMSF values in the binding site residues upon ligand binding indicate a more stable interaction. dntb.gov.uaresearchgate.net These simulations can also analyze the persistence of hydrogen bonds and other key interactions identified in docking studies, providing a more comprehensive understanding of the binding affinity. nih.govresearchgate.net

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Phthalazine-Target Complexes

ParameterTypical Value/ObservationSignificanceReference
Simulation Time50 - 100 nsAllows for assessment of complex stability and conformational changes. nih.govresearchgate.net
RMSD of ComplexStable fluctuation around a low value (e.g., < 3 Å)Indicates a stable binding pose of the ligand in the protein's active site. nih.govdntb.gov.ua
RMSF of Binding Site ResiduesLower fluctuation compared to unbound stateSuggests that the ligand binding stabilizes the active site conformation. dntb.gov.uaresearchgate.net
Hydrogen Bond OccupancyHigh percentage over simulation timeConfirms the stability and importance of specific hydrogen bonding interactions. nih.govresearchgate.net

This table presents typical parameters and observations from MD simulation studies of ligand-protein complexes to illustrate the methodology.

Ligand-Protein Binding Mode Analysis

In Silico Approaches for Molecular Design and Optimization of Phthalazines

In silico methods are integral to the modern drug discovery process, enabling the rational design and optimization of lead compounds. ajchem-b.comtandfonline.com For phthalazine derivatives, these approaches have been successfully used to improve potency, selectivity, and pharmacokinetic properties. dntb.gov.uaacs.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary strategies. In SBDD, the three-dimensional structure of the target protein is used to design ligands that can bind with high affinity and selectivity. ajchem-b.com Molecular docking, as described above, is a core component of SBDD. By analyzing the binding pose of a lead compound like a phthalazine derivative, medicinal chemists can identify opportunities for structural modifications to enhance interactions with the target. For instance, if a specific pocket in the active site is unoccupied, a substituent can be added to the ligand to fill this space and increase binding affinity. ajchem-b.comekb.eg

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based approach that correlates the chemical structures of a series of compounds with their biological activities. dntb.gov.uajapsonline.com 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate contour maps that highlight the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. dntb.gov.uajapsonline.com These models provide valuable guidance for optimizing lead compounds. For example, a CoMFA model for phthalazine-based VEGFR-2 inhibitors might indicate that a bulky, electron-donating group at a specific position on the phthalazine core would enhance inhibitory activity. dntb.gov.ua

These computational strategies have been instrumental in the development of potent and selective phthalazine-based inhibitors for various targets. cornell.eduacs.org The iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the discovery of new drug candidates. ajchem-b.comdntb.gov.ua

Structure Activity Relationship Sar Studies of 1,4 Dichlorophthalazin 6 Amine Derivatives

Impact of Substitution Patterns on Molecular Activity Profiles

The biological activity of phthalazine (B143731) derivatives can be significantly altered by modifying the substitution patterns on the core ring structure. The C1, C4, and C6 positions are particularly important for modulating activity.

Modifications at the Phthalazine Core (e.g., C1, C4, C6 positions)

The phthalazine nucleus serves as a versatile scaffold in drug design, and substitutions at its C1, C4, and C6 positions have been extensively explored to optimize pharmacological properties. The introduction of different moieties at these positions can influence the molecule's interaction with biological targets, its solubility, and its metabolic stability.

For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, modifications at the C1 and C4 positions of the phthalazine core have proven critical. The synthesis of 1,4-disubstituted phthalazines is a key strategy, often involving the initial creation of 1,4-dichlorophthalazine (B42487) as a versatile intermediate. nih.govnih.gov This intermediate allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups at the C1 and C4 positions. nih.govrsc.org

Studies on biarylurea-based phthalazine derivatives as VEGFR-2 inhibitors have shown that substitutions at the C4 position significantly impact their inhibitory activity. For example, introducing a chloro group at the C4 position, in place of a methyl group or an unsubstituted derivative, led to a favorable increase in VEGFR-2 inhibitory activity. nih.gov This enhancement is potentially due to the increased lipophilicity conferred by the chloro group. nih.gov

Furthermore, research on phthalazinone derivatives has highlighted the importance of C4-position substitutions for a range of medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.net The heterocyclic moiety at the C-4 position of the phthalazinone nucleus has been identified as playing a critical role in inhibitory activity against targets like TXA2 synthetase. researchgate.net

The C6 position has also been a focus for modification. The introduction of an isopropyl group at this position has been shown to enhance hydrophobic interactions with target proteins, thereby improving binding affinity. vulcanchem.com The electronic nature of substituents at the C6 position also plays a role; electron-donating groups can increase the electron density of the phthalazine ring.

Table 1: Impact of Substitutions on Phthalazine Derivatives

Position of Substitution Substituent Effect on Activity Target/Application
C1 Varied Nucleophiles Allows for diversity-oriented synthesis to create libraries of compounds for screening. rsc.org Various (e.g., Anticancer)
C4 Chloro Increased VEGFR-2 inhibitory activity, possibly due to enhanced lipophilicity. nih.gov VEGFR-2 Inhibition
C4 Heterocyclic Moieties Critical for TXA2 synthetase inhibitory activity. researchgate.net TXA2 Synthetase Inhibition
C6 Isopropyl Enhances hydrophobic interactions and binding affinity. vulcanchem.com General Target Binding
C6 Electron-donating groups Increases electron density in the phthalazine ring. Modulating Reactivity
C1 & C4 Aryl/Heteroaryl/Alkyl Enables synthesis of a range of biologically significant phthalazinones. rsc.org Various (e.g., Anticancer, Antidiabetic)

Influence of Amino and Halogen Substituents on Activity Modulation

Amino and halogen substituents are key players in modulating the biological activity of phthalazine derivatives. Their electronic and steric properties can profoundly influence binding interactions with target enzymes and receptors.

Amino Group: The amino group, particularly at the C6 position, is a defining feature of the parent compound, 1,4-Dichlorophthalazin-6-amine. The presence and modification of amino groups elsewhere in the molecule are also critical. For example, in a series of TGFβ pathway inhibitors, the modification of an amino group at the C1 position with various amines, including saturated acyclic and cyclic amines, as well as aromatic amines, significantly impacted potency and cytotoxicity. nih.gov It was found that substituting with aromatic amines generally improved the potency and selectivity profiles. nih.gov Further modifications, such as introducing mono and di-methyl substitutions on a morpholine (B109124) ring attached to the amine, also enhanced potency and selectivity. nih.gov

Pharmacophore Elucidation and Design Principles for Phthalazine-Based Agents

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For phthalazine-based agents, this approach has been instrumental in guiding the design of new and more potent derivatives. researchgate.netmdpi.comksu.edu.sa

The design of phthalazine-based inhibitors often revolves around a common set of pharmacophoric features shared by known active compounds. For instance, in the context of VEGFR-2 inhibitors, a typical pharmacophore model includes: ekb.eg

A flat heteroaromatic ring system: The phthalazine core itself often serves this purpose, occupying the ATP binding region of the kinase. mdpi.comekb.eg

Hydrogen bond donor-acceptor pair: Moieties such as urea (B33335) or amide groups are frequently incorporated to form crucial hydrogen bonds with key amino acid residues in the target's active site, such as Glu885 and Asp1046 in VEGFR-2. ekb.eg

A substituted terminal aryl moiety: This part of the molecule is designed to occupy a hydrophobic pocket within the kinase's active site. ekb.eg

Based on these principles, researchers have designed and synthesized various series of phthalazine derivatives. For example, biarylamide or biarylurea tails have been linked to the C1 position of the phthalazine core to act as the hydrogen bond donor-acceptor unit. nih.govekb.eg Different substitution patterns on the terminal aromatic ring are then explored to optimize interactions with the hydrophobic pocket. ekb.eg

Molecular docking studies complement pharmacophore modeling by providing a more detailed picture of how these designed molecules fit into the active site of their target. mdpi.comnih.gov These studies can help to rationalize the observed SAR and guide further optimization. For example, docking studies of phthalazine derivatives in the VEGFR-2 binding site have provided insights into their binding affinities and interactions. ekb.eg

Electronic and Steric Effects on Structure-Activity Relationships within Phthalazine Frameworks

Electronic Effects: The electronic nature of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the electron density distribution within the phthalazine ring system. researchgate.netacs.org This, in turn, affects the molecule's reactivity and its interactions with biological targets.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) and halogens (-Cl, -F) are EWGs. researchgate.net They can increase the electrophilicity of the phthalazine core, which can enhance nucleophilic substitution reactions used in synthesis. In some cases, EWGs can lead to increased biological activity. For example, in a series of phthalazine-substituted ureas, EWGs on an attached phenyl ring increased the inhibitory activity against carbonic anhydrases. scispace.com Similarly, for aryl-phthalazine substituted compounds, electron-withdrawing groups like nitro and fluorine on the phenyl ring enhanced hCA I and II inhibitory activity. scispace.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH3) and methoxy (B1213986) (-OCH3) groups are EDGs. They can increase the electron density in the phthalazine ring. This can influence the molecule's ability to participate in certain binding interactions. However, the effect of EDGs on activity is context-dependent. In the same series of phthalazine-substituted ureas, EDGs like methoxy and methyl on the phenyl ring resulted in only moderate inhibitory activity. scispace.com

Steric Effects: The size and shape of substituents (steric bulk) also play a crucial role in determining the biological activity of phthalazine derivatives.

Bulky Substituents: The introduction of bulky groups can either enhance or hinder biological activity, depending on the specific target and the location of the substitution. A bulky substituent might provide a better fit in a large hydrophobic pocket of a target protein, thereby increasing binding affinity. For instance, bulky substituents at the C4-position of phthalazine derivatives have been suggested to enhance binding affinity to VEGFR-2. Conversely, excessive steric bulk can prevent the molecule from fitting into the active site, leading to a decrease in activity. researchgate.net For example, in some cases, steric hindrance from bulky groups can lead to improper contact within a lipophilic binding cavity. researchgate.net

Molecular Mechanisms and Biological Targets of Phthalazine Scaffolds Contextual for 1,4 Dichlorophthalazin 6 Amine Research

Enzyme Inhibition Studies of Phthalazine (B143731) Derivatives

Research into phthalazine derivatives has revealed their significant potential as inhibitors of several key enzymes involved in cell signaling, proliferation, and DNA repair. nih.gov The ability to modify the phthalazine core has allowed scientists to develop compounds that target specific enzymes with high affinity and selectivity.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. nih.gov PARP-1, in particular, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains that recruit other repair proteins. nih.gov In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. nih.gov

Phthalazine derivatives have emerged as a prominent class of PARP inhibitors. sci-hub.se The mechanism of action involves the phthalazinone core mimicking the nicotinamide (B372718) moiety of the NAD+ substrate, effectively competing for the catalytic site of the enzyme. nih.gov This not only blocks the enzymatic activity but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that is more damaging than the unrepaired break alone. nih.gov

Olaparib, a landmark PARP inhibitor approved for certain types of cancer, is based on a phthalazinone scaffold. nih.govnih.gov Building on this success, further research has led to the development of other potent phthalazine-based PARP inhibitors. For instance, a series of meta-substituted 4-benzyl-2H-phthalazin-1-one derivatives have shown low nanomolar cellular activity and good in vivo stability. One compound from a series of 4-phenylphthalazin-1-ones demonstrated more potent PARP-1 inhibition than Olaparib. Similarly, novel chlorophthalazine derivatives have been synthesized that show significant PARP-1 inhibitory activity. tandfonline.com

Table 1: Phthalazine Derivatives as PARP Inhibitors
Compound SeriesTargetKey FindingsIC₅₀ ValueReference
4-Phenylphthalazin-1-onesPARP-1Emerged as the most potent inhibitor in the series, surpassing the reference drug.97 nM
Olaparib (Reference)PARP-1Standard reference compound for PARP-1 inhibition assay.139 nM
Chlorophthalazine derivative (Compound 6)PARP-1Showed potent anticancer activity against HCT116, MCF7, and HepG2 cell lines through PARP-1 inhibition.0.384 µM (HCT116) tandfonline.com
Talazoparib (BMN-673)PARP-1/2A potent PARP inhibitor that functions by trapping PARP on DNA.Kᵢ = 1.2 nM (PARP1), 0.87 nM (PARP2) tandfonline.comresearchgate.net
Phthalazinone Derivative (Compound 23)PARP-1Designed based on Olaparib, showed desirable inhibitory efficiency.Not specified nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. acs.org Inhibiting the tyrosine kinase activity of VEGFR-2 is a well-established strategy in cancer therapy. Phthalazine derivatives have been extensively explored as VEGFR-2 inhibitors. nih.govrsc.org

Many anilino-phthalazines, which feature an aniline (B41778) group attached to the phthalazine core, have been reported as potent VEGFR-2 inhibitors. nih.gov These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing the phosphorylation events necessary for signal transduction. nih.gov The design of these molecules often incorporates features that enhance binding affinity and selectivity. rsc.org

For example, Vatalanib (PTK787) is an anilino-phthalazine that inhibits both VEGFR-1 and VEGFR-2. nih.gov Numerous other series have been developed; a 1-substituted-4-phenylphthalazine scaffold bearing different substituted anilines or phenols has proven to be an interesting template for designing new VEGFR-2 inhibitors. nih.gov Recent studies have reported novel phthalazine derivatives with pyrazoline, pyrimidin-2(1H)-one, and pyrimidin-2(1H)-thione spacers that exhibit high inhibitory activity against VEGFR-2. rsc.org

Table 2: Phthalazine Derivatives as VEGFR-2 Inhibitors
CompoundDescriptionTargetIC₅₀ ValueReference
Vatalanib (PTK787)Anilino-phthalazineVEGFR-220 nM nih.gov
AAC789Anilino-phthalazineVEGFR-220 nM nih.gov
IM-023911Anilino-phthalazineVEGFR-248 nM nih.gov
Compound 2g1-Substituted-4-phenylphthalazine derivativeVEGFR-20.148 µM nih.gov
Compound 4a1-Substituted-4-phenylphthalazine derivativeVEGFR-20.196 µM nih.gov
Compound 4b4-(4-chlorophenyl)phthalazine with pyrimidin-2(1H)-one spacerVEGFR-20.09 µM rsc.org
Compound 7cPhenyl phthalazinedione derivativeVEGFR-2 (inferred via cytotoxicity in high-expressing cells)1.36 µM (HCT-116) acs.org
Compound 8bPhenyl phthalazinedione derivativeVEGFR-2 (inferred via cytotoxicity in high-expressing cells)2.34 µM (HCT-116) acs.org

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers signaling pathways promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapy. Phthalazine derivatives have been investigated as potential EGFR inhibitors. mdpi.comresearchgate.netjapsonline.com

Similar to VEGFR-2 inhibitors, phthalazine-based EGFR inhibitors are designed to compete with ATP for the binding site within the EGFR kinase domain. The heterocyclic phthalazine ring can serve as a scaffold that occupies the adenine-binding region. mdpi.com Studies have explored the structural requirements for potent EGFR inhibition using quantitative structure-activity relationship (QSAR) and molecular docking analyses of phthalazine derivatives. researchgate.netjapsonline.com Research has identified several potent compounds that show promising inhibitory activity against EGFR, with some derivatives exhibiting greater activity than the standard drug etoposide (B1684455) against certain cancer cell lines. researchgate.net

Table 3: Phthalazine Derivatives as EGFR Inhibitors
CompoundCell LineIC₅₀ ValueReference
Compound 4dMCF-70.90 ± 0.02 µM researchgate.net
Compound 4dA5491.40 ± 0.06 µM researchgate.net
Compound 4dDU-1452.16 ± 0.02 µM researchgate.net
Etoposide (Standard)MCF-70.92 µM researchgate.net

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and chromosome segregation. Their overexpression is common in various tumors, and inhibiting these kinases can lead to mitotic arrest and apoptosis in proliferating cancer cells. researchgate.net

A notable class of Aurora kinase inhibitors has been developed based on a phthalazinone-pyrazole scaffold. researchgate.netacs.org These compounds have demonstrated potent and highly selective inhibition of Aurora-A over Aurora-B, a desirable profile as the inhibition of Aurora-B has been linked to certain side effects. researchgate.netacs.orgnih.gov One derivative from this class showed potent inhibition against both Aurora-A and Aurora-B kinases in the nanomolar range. These inhibitors offer improved oral bioavailability compared to earlier pan-Aurora inhibitors like VX-680. acs.org

Table 4: Phthalazinone-Pyrazole Derivatives as Aurora Kinase Inhibitors
CompoundTargetIC₅₀ ValueSelectivityReference
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H)-yl)methyl)benzamide (1)Aurora-A118 nMPotent inhibitor of both kinases.
Aurora-B80 nM
Phthalazinone Pyrazole (B372694) SeriesAurora-ANot specified>1000-fold selectivity over Aurora-B researchgate.netacs.org

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a central role in regulating cellular processes like the cell cycle, gene expression, and apoptosis. Inhibiting the proteasome leads to the accumulation of misfolded and regulatory proteins, inducing cell stress and apoptosis, a strategy proven effective in treating certain cancers.

Researchers have designed and synthesized proteasome inhibitors by extending a pyridazinone scaffold to a phthalazinone structure. nih.gov A key development in this area was the introduction of an electron-positive triphenylphosphine (B44618) group into the structure of the phthalazinone derivatives. nih.gov This modification resulted in potent proteasome inhibition. nih.gov Compound 6c was identified as the most potent inhibitor in one such study, and its structure-activity relationship was further examined to understand the features crucial for its activity. nih.gov

DNA Topoisomerase Inhibition

DNA topoisomerases are enzymes that manage the topology of DNA by inducing transient single- or double-strand breaks, which is essential for processes like DNA replication and transcription. nih.govtaylorandfrancis.com These enzymes are validated targets for anticancer drugs, as their inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in permanent DNA breaks and cell death. taylorandfrancis.com

Several series of phthalazine derivatives have been designed to act as DNA topoisomerase II (Topo II) inhibitors. nih.govtandfonline.comresearchgate.net The proposed mechanism for these compounds often involves a dual action of Topo II inhibition and DNA intercalation, where the planar phthalazine ring system inserts itself between DNA base pairs. nih.gov This dual mechanism can enhance cytotoxic activity. Research has identified several phthalazine derivatives with potent Topo II inhibitory activity at the micromolar level. nih.govtandfonline.com For example, compound 9d was found to be a potent Topo II inhibitor and also demonstrated in vivo antitumor activity. nih.govtandfonline.comresearchgate.net

Table 5: Phthalazine Derivatives as DNA Topoisomerase II Inhibitors
CompoundDescriptionTargetIC₅₀ ValueReference
Compound 9dPhthalazine derivativeTopo II7.02 ± 0.54 µM nih.govtandfonline.comresearchgate.net
Compound 15hPhthalazine derivativeTopo II5.44 - 8.90 µM (range for series) researchgate.net
Compound 23cPhthalazine derivativeTopo II5.44 - 8.90 µM (range for series) researchgate.net
Compound 32aPhthalazine derivativeTopo II5.44 - 8.90 µM (range for series) researchgate.net

Aldose Reductase and Phosphodiesterase (PDE) Inhibition

Phthalazine derivatives have demonstrated significant inhibitory activity against key enzymes such as aldose reductase and phosphodiesterases (PDEs). sci-hub.se

Aldose Reductase (AR) , an enzyme in the polyol pathway, is implicated in the pathogenesis of diabetic complications. nih.govbilecik.edu.tr N-substituted phthalazine sulfonamide derivatives have been identified as potent, non-classical aldose reductase inhibitors. nih.govresearchgate.net Biological studies have revealed that these derivatives exhibit excellent activity against AR, with some compounds showing significantly greater potency than Epalrestat, a clinically used AR inhibitor. nih.govresearchgate.net For instance, certain sulfonamide derivatives displayed KI values as low as 67.73 nM, highlighting the potential of the phthalazine scaffold in developing therapeutic agents for diabetic complications. nih.govresearchgate.net Phthalazinone derivatives, such as Zopolrestat, have also been investigated in clinical trials for their AR inhibitory effects, aiming to prevent conditions like retinopathy and neuropathy in diabetic patients. nih.govmdpi.comnih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. nih.gov Phthalazine-based compounds have been developed as inhibitors of various PDE isoforms, particularly PDE4. nih.govnih.govepo.org The inhibition of PDE4 is a therapeutic strategy for inflammatory conditions. Comparative molecular field analysis (CoMFA) has been employed to understand the structure-activity relationships of phthalazine derivatives as PDE4 inhibitors, aiding in the design of more potent compounds. nih.gov Conformational studies of 6-methoxy-1,4-disubstituted phthalazine derivatives have further elucidated the structural requirements for effective PDE4 inhibition, suggesting that a planar and rigid conformation of certain substituents enhances inhibitory capacity. nih.gov

Table 1: Phthalazine Derivatives as Enzyme Inhibitors

Derivative ClassTarget EnzymeKey FindingsReference
N-substituted phthalazine sulfonamidesAldose ReductasePotent inhibitors with KI values in the nanomolar range, surpassing the potency of the clinical drug Epalrestat. nih.govresearchgate.net nih.gov, researchgate.net
Phthalazinone derivatives (e.g., Zopolrestat)Aldose ReductaseInvestigated in clinical trials for the prevention of diabetic complications. nih.govmdpi.com nih.gov, mdpi.com
6-methoxy-1,4-disubstituted phthalazinesPDE4Conformational rigidity of substituents enhances inhibitory activity. nih.gov nih.gov
General Phthalazine DerivativesPDE4Structure-activity relationships established through CoMFA to guide the design of potent inhibitors. nih.gov nih.gov

Receptor Modulation and Cellular Pathway Interception

The therapeutic potential of phthalazine scaffolds extends to their ability to modulate various receptors and intercept critical cellular signaling pathways.

Hedgehog Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is linked to several cancers. nih.govresearchgate.net Phthalazine derivatives have emerged as potent inhibitors of this pathway, primarily by antagonizing the Smoothened (SMO) receptor, a key component of the Hh signaling cascade. nih.govebi.ac.ukacs.org A notable example is NVP-LEQ506, a phthalazine-based compound that has shown efficacy in preclinical models and has advanced to Phase I clinical trials. nih.gov This compound demonstrated activity against a mutated form of SMO that confers resistance to other inhibitors. researchgate.net The design and synthesis of optimized phthalazine compounds have led to derivatives with nanomolar inhibitory potency against the Hh pathway, significantly more potent than existing drugs like Vismodegib. researchgate.net

P-glycoprotein Modulation

Multidrug resistance (MDR) in cancer is often mediated by the overexpression of P-glycoprotein (P-gp), an efflux pump that removes chemotherapeutic agents from cancer cells. mdpi.comnih.gov Phthalazinone derivatives have been designed and evaluated as P-gp inhibitors to reverse MDR. researchgate.net Some of these compounds have shown high potency in inhibiting P-gp and have demonstrated the ability to increase the intracellular accumulation of anticancer drugs in resistant cell lines. researchgate.net Structure-activity relationship studies have provided insights into the features of the phthalazine scaffold that are crucial for effective P-gp modulation. researchgate.net

Interactions with Other Biological Receptors (e.g., adrenergic, histamine-type)

Phthalazine derivatives have been shown to interact with a variety of other biological receptors, contributing to their diverse pharmacological profiles.

Adrenergic Receptors: Novel 4-(4-bromophenyl)phthalazine derivatives have been synthesized and identified as promising α-adrenoceptor antagonists. nih.govcu.edu.eg Molecular modeling studies have helped to rationalize the observed biological activity and guide the design of compounds with high affinity for α1-adrenergic receptors.

Histamine (B1213489) Receptors: Phthalazinone-based compounds have been developed as bivalent antagonists of both H1 and H3 histamine receptors, with potential applications in treating allergic rhinitis. osf.io Azelastine, a well-known phthalazine derivative, is an antihistamine used for this purpose. nih.govnih.gov

Investigation of Cellular Processes at the Molecular Level

The biological effects of phthalazine scaffolds are often rooted in their ability to influence fundamental cellular processes such as oxidative stress, cell cycle regulation, and apoptosis.

Oxidative Stress: Some phthalazine derivatives have been investigated for their antioxidant properties. researchgate.net The design of phthalazine scaffolds hybridized with known antioxidant pharmacophores has been a strategy to develop compounds that can mitigate oxidative stress. researchgate.net In some contexts, however, certain phthalazine derivatives, particularly those with nitroheteroaryl moieties, have been shown to induce oxidative stress in target organisms like Trypanosoma cruzi, leading to their anti-parasitic effects. nih.gov This is based on the principle that parasites are more susceptible to oxidative stress than host cells. nih.gov

Cell Cycle Regulation: Phthalazine-based compounds have been shown to induce cell cycle arrest, a key mechanism in their anticancer activity. rsc.orgnih.gov For instance, certain derivatives can arrest the cell cycle at the S phase or G2/M phase, thereby inhibiting cancer cell proliferation. nih.govacs.org These effects are often linked to the inhibition of key regulatory proteins involved in cell cycle progression. rsc.org

Apoptosis Pathways: The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Phthalazine derivatives have been shown to trigger apoptosis in various cancer cell lines. nih.govacs.orgrsc.org The mechanisms often involve the modulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway, and the activation of caspases, such as caspase-3. nih.govrsc.org Furthermore, some phthalazine hybrids are designed to induce DNA damage, which in turn can trigger apoptotic pathways. acs.org

Table 2: Cellular Processes Modulated by Phthalazine Derivatives

Cellular ProcessMechanism/TargetOutcomeReference
Oxidative StressScavenging of free radicals or induction of ROSAntioxidant or pro-oxidant effects depending on the derivative researchgate.net, nih.gov
Cell Cycle RegulationArrest at S or G2/M phaseInhibition of cancer cell proliferation nih.gov, nih.gov, acs.org
ApoptosisModulation of Bcl-2 family proteins, activation of caspases, DNA damageInduction of programmed cell death in cancer cells rsc.org, nih.gov, acs.org

Advanced Analytical and Spectroscopic Techniques in 1,4 Dichlorophthalazin 6 Amine Research

Spectroscopic Characterization Methods for Phthalazine (B143731) Derivatives

Spectroscopy is a cornerstone in the analysis of phthalazine compounds, offering non-destructive and highly detailed molecular-level information. Various spectroscopic methods are employed to confirm the identity and structure of synthesized molecules like 1,4-Dichlorophthalazin-6-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.

¹H NMR: Proton NMR provides a map of the hydrogen atoms within a molecule. For a compound like this compound, the aromatic protons on the benzene (B151609) ring would appear as distinct signals. The introduction of the amine group at the 6-position would influence the chemical shifts of the adjacent protons (H-5 and H-7) due to its electron-donating nature. The protons of the NH₂ group itself would typically appear as a broad singlet, the position of which can be concentration and solvent dependent. Its identity can be confirmed by D₂O exchange, which causes the signal to disappear. msu.edunih.gov The protons on the benzene ring of the phthalazine core typically resonate in the downfield region of the spectrum. tcichemicals.com

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons bonded to the electronegative chlorine (C-1, C-4) and nitrogen atoms would be significantly deshielded and appear at a lower field. The presence of the amine group would shield the carbon it is attached to (C-6) and influence the shifts of neighboring carbons. Quaternary carbons, those not bonded to any hydrogens, often show weaker signals. tcichemicals.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the connectivity and finalizing the structural assignment. For complex phthalazine derivatives, these 2D methods are crucial for unambiguously assigning all signals.

TechniqueNucleusExpected Chemical Shift (δ) Range (ppm) for Phthalazine CoreNotes
¹H NMRAromatic C-H~7.5 - 8.5Signals for H-5, H-6, H-7, H-8 would appear as multiplets (e.g., doublets, triplets) depending on coupling. The amine group at C-6 in the target compound would simplify this region and shift H-5 and H-7.
¹H NMRAmine N-HVariable (broad)Signal for the -NH₂ group; its position is sensitive to solvent and concentration. Disappears upon D₂O exchange. msu.edu
¹³C NMRAromatic C-Cl~145 - 155Carbon atoms directly attached to chlorine are highly deshielded.
¹³C NMRAromatic C-N~150 - 160Carbons in the heterocyclic ring adjacent to nitrogen atoms.
¹³C NMRAromatic C-H~125 - 135Signals for the protonated carbons of the benzene ring.
¹³C NMRAromatic C-NH₂VariableThe C-6 carbon attached to the amine group would be shielded compared to its unsubstituted counterpart.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. cymitquimica.com For this compound, the FTIR spectrum would display characteristic absorption bands confirming its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-N stretching of the phthalazine ring and the aromatic amine would also be observable. google.com A key feature would be the N-H stretching vibrations of the primary amine group, which typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. aelsindia.com The C-Cl bonds would show stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500Medium-Weak
Aromatic (C-H)Stretch3000 - 3100Medium-Weak
Heterocycle (C=N)Stretch1600 - 1650Medium
Aromatic (C=C)Stretch1400 - 1600Variable
Aromatic Amine (C-N)Stretch1250 - 1350Strong
Aryl Halide (C-Cl)Stretch600 - 800Strong

Source: General FTIR correlation tables. cymitquimica.comaelsindia.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bldpharm.com It provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. researchgate.netrsc.org

For this compound (Molecular Formula: C₈H₅Cl₂N₃), the molecular ion peak (M⁺) would be a key identifier. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The M⁺ peak would be at m/z 213 (for C₈H₅³⁵Cl₂N₃), the M+2 peak at m/z 215 (for one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 217 (for two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula with high confidence. Fragmentation in the mass spectrometer would likely involve the loss of chlorine atoms or cleavage of the heterocyclic ring, providing further structural confirmation.

Ion TypeExpected m/zNotes
[M]⁺213Based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
[M+2]⁺215Presence of one ³⁷Cl isotope.
[M+4]⁺217Presence of two ³⁷Cl isotopes.
[M-Cl]⁺178Loss of a chlorine radical.
[M-HCN]⁺186A common fragmentation pathway for nitrogen heterocycles.

Note: The fragmentation pattern is predictive and based on common fragmentation rules for similar structures. researchgate.netacs.org

UV-Vis Spectroscopy in Phthalazine Analysis

UV-Visible spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. chemicalbook.com The absorption spectrum is characteristic of the molecule's electronic structure. Phthalazine derivatives, with their conjugated aromatic systems, typically exhibit strong absorption in the UV region. The spectrum of this compound would be influenced by the entire conjugated system, including the benzene ring, the diazine ring, and the amino group. The addition of the amine group, an auxochrome, to the phthalazine core is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to the unsubstituted 1,4-dichlorophthalazine (B42487). The exact position of λmax is dependent on the solvent used.

Compound TypeExpected λmax Range (nm)SolventNotes
Substituted Phthalazines~220 - 400Ethanol (B145695) or Methanol (B129727)Phthalazine derivatives typically show multiple absorption bands corresponding to π→π* transitions within the aromatic system.
This compoundShifted to longer wavelengths-The NH₂ group is an electron-donating group that extends the conjugation, resulting in a bathochromic shift compared to the unsubstituted core.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Phthalazine Quantification and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of phthalazine derivatives and quantifying them in mixtures. The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance (one of its λmax values). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

ParameterTypical ConditionPurpose
ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and Water (or buffer)Elutes compounds from the column. A gradient system allows for the separation of compounds with a wide range of polarities.
DetectorUV-Vis (PDA or single wavelength)Detects and quantifies the compound as it elutes. Wavelength is set to a λmax of the analyte for maximum sensitivity.
Flow Rate~1.0 mL/minControls the speed of the separation.
Purity CheckArea percentage of the main peakA high percentage (e.g., >98%) indicates a pure sample.

High-Performance Thin-Layer Chromatography (HPTLC) Coupled with FTIR

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers high resolution, sensitivity, and the ability to analyze multiple samples simultaneously. e-bookshelf.de When coupled with Fourier-Transform Infrared (FTIR) spectroscopy, it becomes a powerful hyphenated technique for the separation and subsequent identification of compounds. tandfonline.comresearchgate.net This combination is particularly advantageous for the analysis of phthalazine derivatives, allowing for the in-situ identification of separated substances on the HPTLC plate. tandfonline.com

The process begins with the separation of the sample components on an HPTLC plate, typically silica (B1680970) gel 60 F254. tandfonline.com For phthalazine derivatives, a mobile phase such as a mixture of toluene, chloroform, and methanol can be employed. tandfonline.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The quality of the separation and the retention of the compounds are influenced by their physicochemical properties, such as dipole moment and polarizability. tandfonline.com

Following the chromatographic development, the plate is analyzed by an FTIR spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory. The ATR-FTIR unit scans the separated spots on the plate, generating an infrared spectrum for each component. mdpi.com This spectrum is a unique molecular fingerprint based on the vibrational frequencies of the functional groups within the molecule. mdpi.com By comparing the obtained spectrum with that of a known standard or by interpreting the characteristic absorption bands, the identity of the compound can be confirmed. researchgate.net The quality of HPTLC-FTIR spectra is generally sufficient for the unambiguous identification of unknown substances, even without the use of reference standards. tandfonline.comresearchgate.net

For this compound, this technique would allow for its separation from any starting materials, by-products, or degradation products. The subsequent FTIR analysis would provide definitive structural information by identifying the characteristic vibrational frequencies of its functional groups, such as the N-H stretches of the amine group, the C-Cl stretches, and the aromatic ring vibrations of the phthalazine core.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretically calculated values based on the compound's molecular formula. cnrs.fr This comparison is a critical step in the characterization of newly synthesized compounds, serving as a confirmation of their elemental integrity and purity. cnrs.frbrieflands.com

The analysis is typically performed using an automated elemental analyzer, which subjects a small, precisely weighed amount of the sample to high-temperature combustion. This process converts the elements into simple gaseous compounds (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

For this compound, the molecular formula is C₈H₅Cl₂N₃. Based on this formula, the theoretical elemental composition can be calculated. The experimentally determined values from an elemental analysis of a pure sample should closely match these theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%). A significant deviation between the found and calculated values would suggest the presence of impurities or that the incorrect compound was synthesized.

Below is a table showing the theoretical elemental analysis data for this compound.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01896.0844.48%
HydrogenH1.0155.052.34%
ChlorineCl35.45270.9032.83%
NitrogenN14.01342.0319.46%
Total 216.06 100.00%

Research Perspectives and Future Directions for 1,4 Dichlorophthalazin 6 Amine

Rational Design and Synthesis of Next-Generation Phthalazine (B143731) Derivatives

The rational design of new molecules leveraging the 1,4-Dichlorophthalazin-6-amine core is a key area of future research. This approach involves the strategic modification of the phthalazine scaffold to enhance desired biological activities and properties. The inherent reactivity of the two chlorine atoms and the amino group provides a versatile platform for introducing a variety of functional groups and building complex molecular architectures. researchgate.netresearchgate.net

A primary focus will be on the structure-activity relationship (SAR) studies of novel derivatives. By systematically altering substituents on the phthalazine ring and the amino group, researchers can elucidate the structural requirements for optimal interaction with biological targets. researchgate.netnih.gov For instance, the synthesis of a series of 1-substituted-amino and 1-N-heterocycle phthalazinone derivatives has been explored to understand their binding with targets like PARP-1. tandfonline.com The development of new phthalazine derivatives as potential anticancer agents often involves such SAR-guided design, with studies showing that even small modifications can significantly impact antiproliferative activity. researchgate.nettandfonline.com

The design of next-generation derivatives will also be heavily influenced by computational modeling and in silico screening methods. researchgate.netmdpi.comresearchgate.net These techniques can predict the binding affinity and pharmacokinetic properties of virtual compounds, allowing for the prioritization of synthetic targets with the highest potential for success. This synergy between computational prediction and experimental synthesis accelerates the discovery of potent and selective therapeutic agents. researchgate.net

Table 1: Examples of Rationally Designed Phthalazine Derivatives and their Potential Applications

Derivative ClassDesign StrategyPotential Application
1-Aryl/heteroaryl substituted phthalazinesSuzuki or Stille coupling at C1/C4Anticancer, Kinase inhibitors
6-Amide/sulfonamide derivativesAcylation/sulfonylation of the amino groupAntimicrobial, Anti-inflammatory
Fused-ring systems (e.g., triazolophthalazines)Cyclization reactions involving the amino and chloro groupsPARP inhibitors, CNS agents

Exploration of Novel Reaction Pathways and Enhanced Synthetic Efficiency

Improving the efficiency and versatility of synthetic routes starting from this compound is crucial for advancing its application. researchgate.net While classical nucleophilic substitution reactions are well-established, the exploration of novel reaction pathways is an active area of research. globalresearchonline.net This includes the development of new catalytic systems and reaction conditions to achieve higher yields, better selectivity, and access to previously inaccessible derivatives. researchgate.net

Future efforts will likely focus on the development of more sustainable synthetic methods, employing greener solvents, and reducing the number of synthetic steps. researchgate.net The use of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, will continue to be a cornerstone for the functionalization of the dichlorophthalazine core. researchgate.net Research into novel catalytic systems, such as pincer catalysts, aims to improve the efficiency and scope of these transformations. researchgate.net

Multidisciplinary Approaches in Phthalazine Research and Development

The full potential of this compound can only be realized through multidisciplinary collaborations. researchgate.net This involves integrating expertise from synthetic chemistry, medicinal chemistry, computational modeling, and biology to accelerate the drug discovery and development process. researchgate.net

High-throughput screening (HTS) of libraries of phthalazine derivatives derived from this compound is a key strategy for identifying new lead compounds with desired biological activities. nih.gov For example, HTS was used to identify N-substituted phthalazinone acetamides as potential glucose uptake modulators. nih.gov

Computational studies play a vital role in understanding the mechanism of action of phthalazine derivatives and in guiding the design of new compounds with improved properties. mdpi.comresearchgate.net Molecular docking studies, for instance, can predict how a molecule will bind to a specific protein target, providing insights that can inform further synthetic modifications. tandfonline.commdpi.com The combination of HTS and computational approaches allows for a more rapid and focused exploration of the vast chemical space accessible from the this compound scaffold. researchgate.net

Addressing Synthetic and Mechanistic Challenges in Phthalazine Scaffold Derivatization

Despite the versatility of the this compound scaffold, several synthetic and mechanistic challenges remain. One significant challenge is controlling the regioselectivity of reactions, particularly when substituting the two chlorine atoms. Developing synthetic methods that allow for the selective functionalization of either the C1 or C4 position is an ongoing area of research.

Understanding the reaction mechanisms involved in the derivatization of the phthalazine scaffold is crucial for overcoming synthetic hurdles and optimizing reaction conditions. nih.govmnstate.edu For example, a deeper understanding of the factors governing the reactivity of the amine and chloro substituents can lead to the development of more controlled and efficient synthetic protocols. beilstein-journals.org Mechanistic investigations into catalytic cycles, such as those involving palladium catalysts in cross-coupling reactions, can lead to the design of more robust and active catalysts. researchgate.net

Another challenge lies in the synthesis of complex, polycyclic systems based on the phthalazine core. The development of novel cyclization strategies is needed to access these structurally diverse molecules, which may exhibit unique biological properties. sciforum.net Addressing these challenges will require a combination of innovative synthetic methodologies, detailed mechanistic studies, and advanced analytical techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Dichlorophthalazin-6-amine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, reacting phthalazine derivatives with chlorinating agents (e.g., POCl₃) under anhydrous conditions at 80–100°C. Yield optimization involves:

  • Temperature control : Higher temperatures (≥100°C) may increase side products; kinetic studies using HPLC can identify optimal conditions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in dichlorination steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:

  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons), FTIR (C-Cl stretching at ~750 cm⁻¹), and UV-Vis (λmax ~280 nm for π→π* transitions) .
  • Computational analysis : Density Functional Theory (DFT) using Gaussian09 with B3LYP/6-311+G(d,p) basis set predicts electron density distribution and reactive sites .

Q. What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize cytotoxicity and enzyme inhibition assays:

  • MTT assay : Test against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .
  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assay (Promega) to screen kinase targets (e.g., EGFR, VEGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Variable analysis : Compare experimental parameters (e.g., cell line passage number, serum concentration) across studies. For example, IC₅₀ discrepancies in HeLa cells may arise from differing FBS (fetal bovine serum) batches .
  • Meta-analysis : Use tools like RevMan (Cochrane) to pool data from ≥5 independent studies, applying random-effects models to assess heterogeneity .
  • Validation : Reproduce conflicting results under standardized conditions (e.g., ATCC cell lines, controlled incubation times) .

Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In-situ spectroscopy : Operando Raman or XAS (X-ray absorption spectroscopy) monitors intermediate species during catalysis .
  • Computational dynamics : Transition state modeling with NAMD or GROMACS simulates bond cleavage/formation pathways .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Descriptor selection : Include electronic (HOMO-LUMO gap), steric (molar refractivity), and topological (Wiener index) parameters .
  • Multivariate analysis : Partial Least Squares (PLS) regression correlates descriptors with bioactivity (e.g., pIC₅₀) using software like SIMCA .
  • Validation : Apply leave-one-out cross-validation (LOOCV) to avoid overfitting .

Data Analysis & Reporting

Q. What statistical methods are critical for analyzing dose-response data in this compound studies?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism .
  • Error propagation : Calculate 95% confidence intervals for IC₅₀ values via bootstrap resampling (n=1000 iterations) .
  • Visualization : Generate heatmaps (Python Seaborn) to compare activity across multiple assays .

Q. How should researchers address gaps in toxicity and environmental impact data for this compound?

  • Methodological Answer :

  • Ames test : Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with S9 metabolic activation .
  • Ecotoxicology : Acute toxicity testing on Daphnia magna (OECD 202) and algae (OECD 201) .
  • Degradation studies : Track photolytic breakdown via HPLC-UV under simulated sunlight (λ >290 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.